3,6alpha-Dimethoxy-17-methylmorphinan-4,7alpha-diol
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Overview
Description
3,6alpha-Dimethoxy-17-methylmorphinan-4,7alpha-diol is a modified benzyl tetrahydroisoquinoline alkaloid with the chemical formula C₁₉H₂₇NO₄. It is a significant intermediate in the biosynthetic pathway of morphine, produced in the secondary metabolism of the opium poppy (Papaver somniferum). This compound plays a crucial role in the enzymatic, genetic, and synthetic biology studies of morphine biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6alpha-Dimethoxy-17-methylmorphinan-4,7alpha-diol is synthesized from salutaridine through a stereospecific reduction of the carbonyl group by the enzyme salutaridine: NADPH 7-oxidoreductase. This reaction involves the use of NADPH as a reducing agent .
Industrial Production Methods: The industrial production of tetrahydrosalutaridinol involves the biotransformation of salutaridine using microbial or enzymatic systems. This method ensures high yield and purity of the compound, making it suitable for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenol rings, mediated by cytochrome P-450-dependent monooxygenase.
Reduction: The reduction of salutaridine to tetrahydrosalutaridinol is a key reaction in its biosynthesis.
Substitution: This compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Cytochrome P-450 enzymes and molecular oxygen.
Reduction: NADPH as a reducing agent.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Salutaridine.
Reduction: this compound.
Substitution: Various tetrahydrosalutaridinol derivatives.
Scientific Research Applications
3,6alpha-Dimethoxy-17-methylmorphinan-4,7alpha-diol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of morphine and other opiate alkaloids.
Biology: Studies on the biosynthesis of morphine and the role of enzymes involved in this pathway.
Medicine: Research on pain management and the development of new analgesics.
Industry: Production of morphine and related compounds for pharmaceutical use
Mechanism of Action
3,6alpha-Dimethoxy-17-methylmorphinan-4,7alpha-diol exerts its effects through its role as an intermediate in the biosynthesis of morphine. The compound is converted to thebaine via an esterification reaction mediated by the enzyme salutaridinol 7-O-acetyltransferase, followed by a ring closure reaction. These transformations are crucial for the production of morphine, which acts on the central nervous system to relieve pain .
Comparison with Similar Compounds
Salutaridine: A precursor in the biosynthesis of tetrahydrosalutaridinol.
Thebaine: A downstream product in the morphine biosynthesis pathway.
Morphine: The final product in the biosynthesis pathway, with significant analgesic properties
Uniqueness: 3,6alpha-Dimethoxy-17-methylmorphinan-4,7alpha-diol’s unique position in the morphine biosynthesis pathway, adjacent to key enzymes, makes it a valuable compound for studying the enzymatic and genetic aspects of morphine production. Its role as an intermediate provides insights into the efficiency and regulation of the biosynthetic pathway .
Properties
CAS No. |
18189-62-3 |
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Molecular Formula |
C19H27NO4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(1R,9S,10R,12S,13R)-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,12-diol |
InChI |
InChI=1S/C19H27NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,12-14,16,21-22H,6-10H2,1-3H3/t12-,13-,14-,16+,19+/m0/s1 |
InChI Key |
PXMPNWXEWTVVSE-XXIIRZHVSA-N |
Isomeric SMILES |
CN1CC[C@@]23C[C@H]([C@H](C[C@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC |
SMILES |
CN1CCC23CC(C(CC2C1CC4=C3C(=C(C=C4)OC)O)O)OC |
Canonical SMILES |
CN1CCC23CC(C(CC2C1CC4=C3C(=C(C=C4)OC)O)O)OC |
Origin of Product |
United States |
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